molecular formula C18H27N3O3 B14233520 1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane CAS No. 820241-33-6

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane

Katalognummer: B14233520
CAS-Nummer: 820241-33-6
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: YHVAAEXUYUFBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane is a triazine derivative with potential applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three prop-2-yn-1-yloxy groups attached to a triazinane core. The presence of these functional groups imparts specific chemical properties that make it suitable for various synthetic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine derivatives with propargyl alcohol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. Purification of the final product is typically done using techniques like distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core or the prop-2-yn-1-yloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The triazine core may also play a role in stabilizing the compound and enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A similar compound with allyl groups instead of prop-2-yn-1-yloxy groups.

    1,3,5-Tris(2-propyn-1-yloxy)benzene: A benzene derivative with similar functional groups.

Uniqueness

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane is unique due to its specific combination of functional groups and triazine core. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

820241-33-6

Molekularformel

C18H27N3O3

Molekulargewicht

333.4 g/mol

IUPAC-Name

1,3,5-tris(2-prop-2-ynoxyethyl)-1,3,5-triazinane

InChI

InChI=1S/C18H27N3O3/c1-4-10-22-13-7-19-16-20(8-14-23-11-5-2)18-21(17-19)9-15-24-12-6-3/h1-3H,7-18H2

InChI-Schlüssel

YHVAAEXUYUFBTP-UHFFFAOYSA-N

Kanonische SMILES

C#CCOCCN1CN(CN(C1)CCOCC#C)CCOCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.